Linker Length (Atom Count) and Its Direct Impact on PROTAC Degradation Efficiency
In PROTAC development, the distance between the E3 ligase ligand and the target protein ligand is a critical determinant of degradation efficiency. A systematic study varying linker atom count demonstrated that a 16-atom chain provides optimal degradation of the estrogen receptor-α (ERα) [1]. Fmoc-6-amino-hexanoic acid contributes 8 chain atoms (6 carbons + 2 amide nitrogens when coupled). When used as a modular unit, it allows precise tuning of the total linker length toward this 16-atom optimum. In contrast, Fmoc-5-aminopentanoic acid (C5) contributes 7 atoms, and Fmoc-8-aminooctanoic acid (C8) contributes 10 atoms, shifting the total atom count away from the empirically determined optimum for ERα degradation [1].
| Evidence Dimension | Optimal linker atom count for ERα PROTAC degradation |
|---|---|
| Target Compound Data | 8 chain atoms contributed per Fmoc-6-amino-hexanoic acid unit |
| Comparator Or Baseline | Fmoc-5-aminopentanoic acid (C5): 7 atoms; Fmoc-8-aminooctanoic acid (C8): 10 atoms; Literature optimum: 16 total atoms |
| Quantified Difference | The C6 unit provides a 1-atom increase over C5 and a 2-atom decrease over C8, enabling finer modular control to approach the 16-atom total optimum. |
| Conditions | In vitro degradation of ERα in cultured cells, measured by Western blot and fluorometric analysis. |
Why This Matters
Procurement of the C6 spacer enables rational, quantitative tuning of linker length to achieve maximal target degradation, a design variable not possible with a single longer or shorter homolog.
- [1] Cyrus, K. et al. Impact of linker length on the activity of PROTACs. Molecular BioSystems. 2011, 7(2), 359-364. View Source
